molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0

Methyl trifluoroacetate

Cat. No. B1584507
CAS RN: 431-47-0
M. Wt: 128.05 g/mol
InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
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Description

Methyl trifluoroacetate (MTFA) is a chemical compound with the molecular formula C3H3F3O2 . It is used as a reagent for trifluoroacetylation of amines and amino acids . It is also a valuable trifluoromethylating reagent for substituting aromatic or heteroaromatic iodides and bromides .


Synthesis Analysis

MTFA can be synthesized from trifluoroacetic acid and methanol . The reaction involves mixing methanol and trifluoroacetic acid, adding concentrated sulfuric acid, and then performing high-efficiency distillation .


Molecular Structure Analysis

The molecular structure of MTFA consists of a methyl group (CH3) attached to a trifluoroacetate group (CF3COO) . The trifluoroacetate group contains a carbonyl group (C=O) and a trifluoromethyl group (CF3), which is attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

MTFA is a liquid at room temperature with a density of 1.3±0.1 g/cm3 . It has a boiling point of 40.2±3.0 °C at 760 mmHg and a vapor pressure of 426.7±0.1 mmHg at 25°C . The flash point of MTFA is -7.2±0.0 °C .

Scientific Research Applications

Gas Chromatography

Maiorino, Gandolfi, and Sipes (1980) developed a gas-chromatographic method using MTFA for the quantitative determination of bromide and trifluoroacetic acid in biological fluids. This method is valuable for studying urine and blood metabolite levels, providing insights into the metabolism of halothane, an anesthetic agent (Maiorino, Gandolfi, & Sipes, 1980).

Lithium-Ion Battery Electrolytes

Lu et al. (2013) investigated the effects of carbon-chain length in trifluoroacetate solvents, including MTFA, for lithium-ion battery electrolytes at low temperatures. MTFA was found to be a suitable co-solvent, affecting the mobility of solvated lithium ions (Lu et al., 2013).

Nucleophilic Trifluoromethylation

Langlois and Roques (2007) demonstrated the utility of MTFA as a trifluoromethylating agent in the substitution of aromatic iodides and bromides. This application is significant in organic synthesis, particularly in the production of aromatic compounds (Langlois & Roques, 2007).

Organic Synthesis

Yu, Xu, and Qing (2016) explored MTFA in photoredox catalysis for organic synthesis, demonstrating its role in the production of carbomethoxydifluoromethylated products under visible light conditions (Yu, Xu, & Qing, 2016).

Environmental Monitoring

MTFA's role in environmental monitoring is highlighted by Wujcik, Cahill, and Seiber (1998) in their development of a method for analyzing trifluoroacetic acid in environmental waters. They utilized MTFA for quantitative recovery and analysis of trifluoroacetic acid at low ppt levels in aqueous samples (Wujcik, Cahill, & Seiber, 1998).

Biodiesel Production

Miao, Li, and Yao (2009) reported the use of trifluoroacetic acid in the transesterification process for biodiesel production, indicating its potential as an effective catalyst in this field (Miao, Li, & Yao, 2009).

Methane Oxidation

Yuan, Wang, and Wang (2011) explored the catalysis of methane to methanol derivative using MTFA, which is a significant development in the field of industrial chemistry (Yuan, Wang, & Wang, 2011).

Safety And Hazards

MTFA is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, dry chemical, or foam should be used for extinction .

Future Directions

MTFA has been used as a reagent in various chemical reactions, including trifluoroacetylation of amines and amino acids . It has also been used in the oxidation of methane to MTFA mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . Future research may explore other potential applications of MTFA in chemical reactions.

properties

IUPAC Name

methyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNZNXAVJHNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Source PubChem
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DSSTOX Substance ID

DTXSID2059988
Record name Methyl trifluoroacetate
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Molecular Weight

128.05 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl trifluoroacetate
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Vapor Pressure

538.0 [mmHg]
Record name Methyl trifluoroacetate
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Product Name

Methyl trifluoroacetate

CAS RN

431-47-0
Record name Methyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Record name Methyl trifluoroacetate
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Record name Methyl trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
MN Vargaftik, IP Stolarov, II Moiseev - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… at 150–180 C and 10–40 atm to give methyl trifluoroacetate in 90 ± 10% yield based on CoIII, … , giving methyl trifluoroacetate as the sole product of the oxidation of methane by dioxygen. …
Number of citations: 95 pubs.rsc.org
M Ravi, JA van Bokhoven - ChemCatChem, 2018 - Wiley Online Library
… selectively convert methane to methyl trifluoroacetate at 363 K … methyl bisulfate and methyl trifluoroacetate, enables liquid … conversion of methane to methyl trifluoroacetate in yields up to …
BR Langlois, N Roques - Journal of Fluorine Chemistry, 2007 - Elsevier
… ) and Cu(I) species, methyl trifluoroacetate constitutes a valuable … It can be underlined that methyl trifluoroacetate is more … that we can use methyl trifluoroacetate and alkaline chlorides …
Number of citations: 105 www.sciencedirect.com
MA Natal-Santiago, JM Hill, JA Dumesic - Journal of Molecular Catalysis A …, 1999 - Elsevier
… acetate, ethyl acetate, and methyl trifluoroacetate on amorphous silica. … methyl trifluoroacetate. The initial heats of adsorption of methyl acetate, ethyl acetate, and methyl trifluoroacetate …
Number of citations: 73 www.sciencedirect.com
N Kuze, A Ishikawa, M Kono, T Kobayashi… - The Journal of …, 2015 - ACS Publications
The molecular structure of methyl trifluoroacetate (CF 3 COOCH 3 ) has been determined by … (α(CCOC) = 0) conformers of methyl trifluoroacetate. Both the GED and MW data revealed …
Number of citations: 13 pubs.acs.org
ME Defonsi Lestard, ME Tuttolomondo… - Journal of Raman …, 2009 - Wiley Online Library
The molecular structure of methyl trifluoroacetate (CF 3 C(O)OCH 3 ) has been determined in the gas phase from electron‐diffraction data supplemented by ab initio (MP2) and DFT …
NL Arthur, LF David - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Hydrogen abstraction from CF3COOCH3, C2F5COOCH3 and C3F7COOCH3 by CF3 radicals has been studied in the temperature range 100-210º. The rate constants, based on the …
Number of citations: 4 www.publish.csiro.au
SH Cheong, D Kim, HT Dang, D Kim, B Seo… - Journal of …, 2022 - Elsevier
The partial oxidation of methane to methyl trifluoroacetate (MeTFA) in trifluoroacetic acid (HTFA) is one of the most selective methane conversion reactions. We report that the simple …
Number of citations: 6 www.sciencedirect.com
AV Polkovnichenko, EV Lupachev… - … Canadian Journal of …, 2023 - Wiley Online Library
… on the vapour–liquid equilibrium in the binary system methyl trifluoroacetate (MeTFA [ 10 ] )—2,2,… The purpose of this work is to study the process of methyl trifluoroacetate—TFA mixture …
Number of citations: 2 onlinelibrary.wiley.com
GIL Jones, TD Summers, NL Owen - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… The moment of inertia of the trifluoro group (IcF3) was found to be 89.32 amu A2 for fluoral (CF3CHO),lS and we have used this value for methyl trifluoroacetate. When these values are …
Number of citations: 8 pubs.rsc.org

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